1,2-Diphenylethylamine

Description

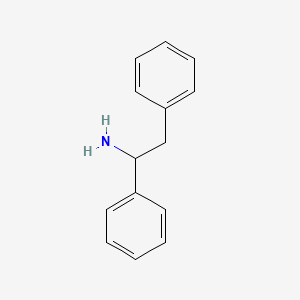

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871350 | |

| Record name | 1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25611-78-3 | |

| Record name | 1,2-Diphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25611-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025611783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Diphenylethylamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethylamine is an organic compound that serves as the foundational structure for a class of 1,2-diarylethylamines.[1][2] This scaffold is of significant interest in medicinal chemistry and pharmacology, as many of its derivatives are potent N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3] Compounds in this family, such as diphenidine (B1206869) and ephenidine, are recognized for their dissociative properties, acting as uncompetitive, voltage-dependent channel blockers similar to ketamine and phencyclidine (PCP).[1][4] Understanding the core physical, chemical, and pharmacological properties of the parent compound, this compound, is crucial for the rational design and development of novel therapeutics targeting the central nervous system.

This technical guide provides a comprehensive overview of the key properties of this compound, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to support advanced research and development efforts.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅N | [1][5][6][7] |

| Molecular Weight | 197.28 g/mol | [1][5][6][8] |

| CAS Number | 25611-78-3 | [5][6][7] |

| Appearance | White to pale yellow solid; Liquid form also reported | [2][5][9] |

| Melting Point | 57 °C (for the solid form) | [9] |

| Boiling Point | 310-311 °C at 750 mmHg; 302 °C | [5][9][10] |

| Density | 1.02 g/mL at 25 °C | [5][9][10] |

| Refractive Index (n²⁰/D) | 1.58 | [5][10] |

| pKa | 8.78 ± 0.10 (Predicted) | [5] |

Solubility Profile

The solubility of this compound is dictated by the presence of two hydrophobic phenyl groups and a polar amine group.

| Solvent Type | Solubility | Rationale |

| Polar Solvents (e.g., Water) | Limited | The large, non-polar phenyl groups dominate the structure, leading to poor solubility in polar media.[9] |

| Non-Polar Organic Solvents | High | It is significantly more soluble in solvents like benzene, toluene, and chloroform (B151607) due to favorable interactions with the hydrophobic phenyl rings.[9] |

Spectral and Analytical Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

| Analytical Technique | Key Data and Observations |

| ¹H NMR | Spectra available for structural confirmation.[11] |

| ¹³C NMR | Spectra available for detailed carbon framework analysis.[12] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, providing fragmentation patterns for identification.[13][14] |

| Infrared (IR) Spectroscopy | IR spectra are available to identify characteristic functional groups.[6][7] |

| Gas Chromatography (GC) | Kovats Retention Index (Standard non-polar column): 1660.[6][15] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of deoxybenzoin (B349326) (1,2-diphenyl-1-ethanone). This process involves the formation of an imine intermediate, which is then reduced to the target amine.

Materials:

-

Deoxybenzoin

-

Ammonium (B1175870) acetate (B1210297) or Ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent (e.g., H₂/Pd-C)

-

Methanol or Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Imine Formation: Dissolve deoxybenzoin in methanol. Add an excess of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride in portions. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by adding water. Acidify the mixture with 1M HCl. Wash the aqueous layer with diethyl ether to remove any unreacted ketone.

-

Isolation: Basify the aqueous layer with a concentrated NaOH solution until a pH > 12 is achieved. The product, this compound, will separate as an oil or precipitate.

-

Extraction and Purification: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Chiral Resolution of (±)-1,2-Diphenylethylamine

The enantiomers of this compound are valuable precursors in asymmetric synthesis and pharmacological studies.[5][16] They can be resolved using a chiral resolving agent, such as tartaric acid.

Materials:

-

Racemic (±)-1,2-diphenylethylamine

-

(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic this compound in hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, which will induce the crystallization of one of the diastereomeric salts (e.g., (S)-1,2-diphenylethylammonium (+)-tartrate).

-

Isolation of Salt: Collect the crystals by vacuum filtration and wash with cold methanol. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with NaOH.

-

Extraction: Extract the liberated free amine with diethyl ether. Dry the organic layer and evaporate the solvent to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Chemical Synthesis and Biological Interaction Pathways

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Relationship of this compound to its NMDA antagonist derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. [PDF] NMDA receptor affinities of this compound and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 25611-78-3 [m.chemicalbook.com]

- 6. This compound | C14H15N | CID 26482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound | 25611-78-3 [chemicalbook.com]

- 11. This compound(25611-78-3) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1,2-Diphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 1,2-Diphenylethylamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and structural assignments.

Molecular Structure and Atom Labeling

The structure of this compound, with atoms labeled for NMR signal assignment, is presented below. This numbering scheme will be used throughout this guide to correlate spectral data with the corresponding nuclei.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The data presented here is a compilation from various sources and typical expected values.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Phenyl-H (C4-C8, C10-C14) | 7.10 - 7.40 | Multiplet | - | 10H |

| H2 (Methine-CH) | 4.10 - 4.20 | Triplet (dd) | ~7-8 | 1H |

| H1, H3 (Methylene-CH₂) | 2.90 - 3.10 | Doublet of doublets | ~7-8, ~13-14 | 2H |

| NH₂ (Amine) | 1.50 - 2.00 | Broad singlet | - | 2H |

Note: The chemical shift of the NH₂ protons can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The following table summarizes the expected chemical shifts for each carbon atom.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C3, C9 (Quaternary Ar-C) | 140.0 - 145.0 |

| C4-C8, C10-C14 (Aromatic CH) | 125.0 - 129.0 |

| C2 (Methine-CH) | 55.0 - 60.0 |

| C1 (Methylene-CH₂) | 45.0 - 50.0 |

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. This protocol can be adapted for various NMR spectrometers.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals.

-

¹³C NMR Acquisition

-

Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Experimental Workflow

The logical flow of acquiring and analyzing NMR data for this compound is illustrated in the following diagram.

Caption: A flowchart illustrating the key stages of an NMR experiment for this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For more in-depth analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to unambiguously assign all proton and carbon signals.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,2-Diphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Diphenylethylamine, a compound of interest in various fields, including medicinal chemistry and toxicology. This document details the compound's characteristic fragmentation patterns under electron ionization, outlines experimental protocols for its analysis, and presents key data in a structured format for ease of reference.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | α-Phenylphenethylamine, Benzeneethanamine, α-phenyl- |

| CAS Number | 25611-78-3 |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol [1][2] |

| Exact Mass | 197.120449 g/mol [2] |

Mass Spectrometry Data: Electron Ionization (EI)

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The base peak, the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 106. The molecular ion peak (M⁺) at m/z 197 is also observable, though with lower relative intensity.

Quantitative Fragmentation Data

The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 197 | [C₁₄H₁₅N]⁺ (Molecular Ion) | ~10 |

| 106 | [C₇H₈N]⁺ | 100 (Base Peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | ~30 |

| 79 | [C₆H₇]⁺ | ~45 |

| 77 | [C₆H₅]⁺ (Phenyl ion) | ~20 |

Note: Relative intensities are approximate and can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is primarily driven by the cleavage of the C-C bond between the two phenyl-bearing carbons. This benzylic cleavage is a favored fragmentation pathway due to the stability of the resulting carbocation.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These are starting points and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

-

Dissolve a known quantity of the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

-

If analyzing from a complex matrix (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

-

Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to improve chromatographic properties and sensitivity, though it is not always necessary for this compound.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is typically suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile samples or when higher sensitivity and selectivity are required, LC-MS/MS is the preferred method. This is particularly relevant for the analysis of this compound in complex biological matrices.

1. Sample Preparation:

-

Dissolve the sample in the initial mobile phase composition.

-

For biological samples, a "dilute-and-shoot" approach may be feasible, where the sample is simply diluted with the mobile phase and injected.[3][4] Alternatively, protein precipitation followed by centrifugation and filtration is a common cleanup step.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph:

-

Column: A C18 or Phenyl-Hexyl column is recommended. Typical dimensions are 50-150 mm length x 2.1 mm ID, with a particle size of 1.7-3.5 µm.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B), and then re-equilibrate. The specific gradient profile will depend on the column and the desired separation.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a QqQ.

-

Precursor Ion: m/z 198 [M+H]⁺

-

Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely product ions would correspond to the major fragments observed in the EI spectrum (e.g., m/z 106, 91).

-

-

Source Parameters:

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Temperature: 350-500 °C.

-

Desolvation Gas Flow: 600-1000 L/hr.

-

-

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

Conclusion

This guide provides foundational information for the mass spectrometric analysis of this compound. The provided fragmentation data and experimental protocols offer a robust starting point for method development and routine analysis. Researchers are encouraged to optimize these methods for their specific instrumentation and analytical requirements to achieve the best possible results.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,2-Diphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2-Diphenylethylamine, a compound of interest in drug discovery and development. This document details the expected vibrational modes, presents quantitative spectral data, outlines experimental protocols for obtaining high-quality spectra, and illustrates the analytical workflow.

Introduction to the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. For this compound (C₁₄H₁₅N), the IR spectrum is characterized by the vibrational modes of its primary amine, phenyl rings, and ethyl backbone. The key spectral regions of interest include the N-H stretching region (3500-3300 cm⁻¹), the C-H stretching region for both aromatic and aliphatic carbons (3100-2850 cm⁻¹), the N-H bending region (1650-1580 cm⁻¹), the aromatic C=C stretching region (1600-1450 cm⁻¹), and the C-N stretching region (1250–1020 cm⁻¹).[1]

Quantitative Infrared Spectral Data

The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of this compound, with assignments based on established group frequencies.[2] The intensity of the peaks is qualitatively described as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3380 | w | Asymmetric N-H Stretch (Primary Amine) |

| ~3310 | w | Symmetric N-H Stretch (Primary Amine) |

| ~3085, 3060, 3025 | m | Aromatic C-H Stretch |

| ~2925 | m | Asymmetric CH₂ Stretch |

| ~2855 | w | Symmetric CH₂ Stretch |

| ~1605 | m | Aromatic C=C Stretch |

| ~1495 | s | Aromatic C=C Stretch |

| ~1455 | s | Aromatic C=C Stretch & CH₂ Scissoring |

| ~1619 | m | N-H Bend (Scissoring) (Primary Amine)[1] |

| ~1200 | m | C-N Stretch (Aliphatic Amine) |

| ~740 | s | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

| ~700 | s | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

| ~910 - 665 | m, broad | N-H Wag (Primary Amine)[1] |

Note: The exact peak positions can vary depending on the sample phase (gas, liquid, solid) and the specific experimental conditions.

Experimental Protocols for Infrared Spectroscopy

To obtain a high-quality infrared spectrum of this compound, appropriate sample preparation and instrumental parameters are crucial. Below are detailed methodologies for common sampling techniques.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This technique is suitable for analyzing solid or liquid samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application:

-

For liquid this compound , place a single drop of the neat liquid onto the center of the ATR crystal.

-

For solid this compound , place a small amount of the powder on the crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Collect the sample spectrum. The number of scans can be varied, but 32 to 64 scans at a resolution of 4 cm⁻¹ is typically sufficient.

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method for Solid Samples

This is a traditional method for obtaining high-quality transmission spectra of solid samples.

Methodology:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of solid this compound to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Post-Analysis: Dispose of the KBr pellet appropriately.

Neat Liquid Sample Analysis (Salt Plates)

This method is used for obtaining a transmission spectrum of a pure liquid sample.

Methodology:

-

Instrument Preparation: Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).

-

Sample Application:

-

Place one to two drops of neat liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

-

-

Data Acquisition:

-

Mount the salt plates in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Cleaning: Disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol). Store the plates in a desiccator to prevent damage from moisture.

Workflow for Spectroscopic Analysis in Drug Development

In the context of drug development, infrared spectroscopy is a valuable tool for material characterization, identification, and quality control. The following diagram illustrates a typical workflow.

Caption: Workflow for FTIR analysis of this compound.

This workflow begins with the preparation of the this compound sample, followed by the acquisition of both background and sample spectra. The raw data is then processed, and the resulting spectrum is analyzed through peak identification and comparison with spectral libraries. The final step is the generation of a comprehensive report detailing the findings.

Logical Pathway for Spectral Interpretation

The interpretation of the infrared spectrum of this compound follows a logical pathway that correlates specific structural features with observed absorption bands.

Caption: Logical pathway for interpreting the FTIR spectrum.

This diagram illustrates the process of deducing the structural components of this compound from its infrared spectrum. By examining specific wavenumber regions, characteristic vibrational modes can be assigned, leading to the confirmation of the primary amine, monosubstituted phenyl rings, and the ethyl backbone.

References

An In-Depth Technical Guide to 1,2-Diphenylethylamine: Synthesis, Pharmacology, and Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diphenylethylamine, a foundational molecule in the 1,2-diarylethylamine class of compounds. This document details its chemical identity, synthesis protocols, and pharmacological profile, with a primary focus on its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This guide also explores its interactions with other receptor systems, presents quantitative binding affinity data, and provides detailed experimental methodologies for its study. Visual representations of its mechanism of action and experimental workflows are included to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Identification

| Identifier | Value |

| Preferred IUPAC Name | 1,2-Diphenylethan-1-amine |

| CAS Number | 25611-78-3 |

| Molecular Formula | C₁₄H₁₅N |

| Molar Mass | 197.28 g/mol |

Pharmacological Profile

This compound is the parent compound for a range of pharmacologically active substances, including dissociative hallucinogens like diphenidine (B1206869) and ephenidine.[2] Its primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1]

Mechanism of Action: NMDA Receptor Antagonism

This compound and its derivatives act as uncompetitive, voltage-dependent channel blockers of the NMDA receptor. They bind to the phencyclidine (PCP) site located within the ion channel of the receptor.[3] This binding event physically obstructs the flow of cations, most notably Ca²⁺, into the neuron, thereby inhibiting NMDA receptor-mediated excitatory signaling.[3] This mechanism is shared with other well-known dissociative anesthetics such as ketamine and phencyclidine.[3] The (S)-enantiomer of this compound has been shown to have a significantly higher affinity for the NMDA receptor channel binding site compared to the (R)-enantiomer, highlighting the stereoselectivity of this interaction.[1]

Interaction with Opioid Receptors

Some derivatives of this compound have been reported to interact with opioid receptors. For instance, certain (1,2-diphenylethyl)piperazines, which are structurally related, have demonstrated potent opiate-like analgesic activities.[4] Studies have shown that the stereochemistry of these compounds plays a crucial role in their affinity and activity at different opioid receptor subtypes (μ, δ, and κ).[4] While the primary focus of this compound research has been on its NMDA receptor antagonism, its potential interactions with the opioid system warrant further investigation.

Quantitative Receptor Binding Data

The following table summarizes the binding affinities (Ki) of the enantiomers of this compound for the NMDA receptor.

| Compound | Radioligand | Tissue Source | Ki (μM) | Reference |

| (S)-1,2-Diphenylethylamine | [³H]MK-801 | Rat Brain Membranes | 1.45 | [5] |

| (R)-1,2-Diphenylethylamine | [³H]MK-801 | Rat Brain Membranes | 0.75 | [5] |

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves the reduction of an appropriate precursor. One such protocol is adapted from established organic synthesis procedures.[6]

Step 1: Synthesis of an Imidazole (B134444) Intermediate

-

In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1.0 L of glacial acetic acid, 158 g (0.75 mol) of benzil, 400 g of ammonium (B1175870) acetate, and 80 mL (0.77 mol) of cyclohexanone.

-

Stir the mixture and heat to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture and isolate the resulting 2,2-spirocyclohexane-4,5-diphenyl-2H-imidazole.

Step 2: Reductive Cleavage to 1,2-Diphenylethylenediamine

-

In a 2-L four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dry ice condenser, add 72.0 g (0.250 mol) of the imidazole from the previous step.

-

Flush the flask with argon and add 400 mL of tetrahydrofuran (B95107) (THF). Stir until all solids dissolve.

-

Cool the mixture to -78°C (dry ice/acetone bath) and introduce gaseous ammonia (B1221849) until the liquid volume increases by approximately 400 mL.

-

Slowly add 6.94 g (1.00 mol) of lithium wire, maintaining the temperature below -65°C.

-

Stir for 30 minutes, then slowly add 30 mL (1.0 mol) of ethanol.

-

Stir for an additional 20 minutes and add 70 g of ammonium chloride.

-

Remove the cooling bath, allow the mixture to warm to 0°C, and carefully add 400 mL of water.

-

Separate the phases and perform acid-base extractions to isolate the racemic diamine.

Note: This protocol yields 1,2-diphenylethylenediamine. To obtain this compound, a subsequent deamination step or a different synthetic route starting from a suitable ketone and employing reductive amination would be necessary.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site of the NMDA receptor using [³H]MK-801.

Materials:

-

Rat forebrain membranes

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in fresh buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding: Add assay buffer, [³H]MK-801 (final concentration ~1-5 nM), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of unlabeled MK-801 (e.g., 10 µM), [³H]MK-801, and the membrane preparation.

-

Test Compound: Add serial dilutions of this compound, [³H]MK-801, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound's concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

NMDA Receptor Signaling Pathway

Caption: NMDA Receptor antagonism by this compound.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. (1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereoisomers of 1,2-Diphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenylethylamine (DPEA) is a foundational structure in a class of pharmacologically active compounds, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor. The presence of two chiral centers gives rise to three possible stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-1,2-diphenylethylamine, and a meso-diastereomer. This technical guide provides a comprehensive overview of the synthesis, resolution, and distinct properties of these stereoisomers. Particular emphasis is placed on their differential pharmacological activities, which underscore the critical importance of stereochemistry in drug design and development. This document includes detailed experimental protocols, comparative data, and visual diagrams to serve as a practical resource for researchers in medicinal chemistry and neuropharmacology.

Introduction

This compound is an organic compound that serves as the parent structure for a range of synthetic molecules with significant biological activity.[1][2] Notably, derivatives of this compound are recognized as NMDA receptor antagonists, a class of compounds with therapeutic potential in a variety of neurological disorders, but also with dissociative and hallucinogenic properties.[3][4] The stereochemical configuration of this compound profoundly influences its interaction with biological targets, making the study of its individual stereoisomers a crucial aspect of drug discovery and development.

This guide will delve into the synthesis of racemic this compound, the methods for resolving the enantiomers, and a comparative analysis of their physicochemical and pharmacological properties. The existence and properties of the meso isomer will also be addressed.

Stereoisomers of this compound

This compound possesses two chiral centers at the C1 and C2 positions of the ethyl chain. This gives rise to a pair of enantiomers, the (1R,2R) and (1S,2S) isomers, and a meso compound, the (1R,2S) isomer, which is achiral due to an internal plane of symmetry.

Physicochemical Properties

The stereoisomers of this compound exhibit distinct physical properties. While enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light. Diastereomers, on the other hand, have unique physical properties.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | Racemic (±)-1,2-Diphenylethylamine | (R)-1,2-Diphenylethylamine | (S)-1,2-Diphenylethylamine | meso-1,2-Diphenylethylamine |

| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₅N | C₁₄H₁₅N | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol [5] | 197.28 g/mol | 197.28 g/mol | 197.28 g/mol |

| Boiling Point | 310-311 °C @ 750 mmHg[5] | Not available | Not available | Not available |

| Density | 1.02 g/mL at 25 °C[5] | Not available | Not available | Not available |

| Melting Point | Not available (liquid at room temp.) | Not available | Not available | Not available |

| Specific Rotation ([α]D) | 0° | Not available | Not available | 0° (achiral) |

The meso form of this compound is not commonly encountered in the literature, suggesting it may be unstable or not readily synthesized and isolated under typical conditions. Searches for its properties consistently yield results for the more stable meso-1,2-diphenylethylenediamine.[7][8]

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

A common synthetic route to racemic this compound involves the reaction of benzaldehyde (B42025) with benzyl (B1604629) cyanide, followed by reduction of the resulting nitrile.

Experimental Protocol: Synthesis of Racemic this compound (Adapted from analogous syntheses)

Step 1: Synthesis of α-Phenylcinnamonitrile [9]

-

In a suitable reaction vessel, combine benzaldehyde (1.0 eq) and benzyl cyanide (1.0 eq) in ethanol (B145695).

-

Add a catalytic amount of a strong base, such as sodium ethoxide, dropwise to the mixture with stirring.

-

Continue stirring and cool the mixture as an exothermic reaction occurs and a solid precipitate forms.

-

Isolate the crude α-phenylcinnamonitrile by filtration and wash with cold water and then cold ethanol.

-

Recrystallize the product from ethanol to yield purified α-phenylcinnamonitrile.

Step 2: Reduction of α-Phenylcinnamonitrile to this compound [10]

-

In a high-pressure hydrogenation apparatus, place the α-phenylcinnamonitrile (1.0 eq) and a suitable catalyst, such as Raney nickel, in a solvent like ethanol saturated with ammonia.

-

Pressurize the vessel with hydrogen gas and heat the mixture with agitation.

-

Monitor the reaction until hydrogen uptake ceases.

-

Cool the reaction vessel, vent the hydrogen, and filter to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting racemic this compound by vacuum distillation.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of this compound is typically achieved by classical resolution using a chiral resolving agent, such as tartaric acid.[6][11] The principle involves the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid (Adapted from the resolution of 1-phenylethylamine) [6][11]

-

Diastereomeric Salt Formation: Dissolve racemic this compound (1.0 eq) in a minimal amount of a suitable hot solvent, such as methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same hot solvent.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((S)-amine)-(+)-tartrate, will crystallize out of the solution.

-

Isolation of the Less Soluble Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the (S)-Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong base, such as aqueous sodium hydroxide, until the solution is basic. This will liberate the free (S)-amine.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent like diethyl ether. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-1,2-diphenylethylamine.

-

Isolation of the (R)-Enantiomer: The more soluble diastereomeric salt remains in the mother liquor from the crystallization step. This can be processed in a similar manner (basification and extraction) to recover the (R)-enantiomer, which may require further purification to achieve high enantiomeric excess.

Pharmacological Properties

The primary pharmacological interest in the stereoisomers of this compound lies in their activity as NMDA receptor antagonists. The (S)-enantiomer has been shown to be significantly more potent than the (R)-enantiomer in binding to the NMDA receptor.[12][13]

Table 2: Pharmacological Data for this compound Enantiomers

| Stereoisomer | Target | Assay | Affinity (Kᵢ) | Reference |

| (S)-1,2-Diphenylethylamine | NMDA Receptor | [³H]MK-801 Binding | 1.45 µM | [12] |

| (R)-1,2-Diphenylethylamine | NMDA Receptor | [³H]MK-801 Binding | 43 µM | [12] |

This significant difference in binding affinity highlights the stereospecificity of the interaction between this compound and the NMDA receptor. The higher potency of the (S)-enantiomer makes it a more promising candidate for the development of NMDA receptor-targeted therapeutics.

Conclusion

The stereoisomers of this compound provide a clear example of the profound impact of molecular geometry on biological activity. The significant difference in NMDA receptor affinity between the (S) and (R) enantiomers underscores the necessity of chiral separation and stereospecific synthesis in the development of neurologically active drugs. While detailed physicochemical data for the pure enantiomers and the meso form are not widely reported, the established protocols for synthesis and resolution of analogous compounds offer a robust framework for their preparation and further investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and structure-activity relationships of this important class of compounds.

References

- 1. quora.com [quora.com]

- 2. This compound CAS#: 25611-78-3 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. NMDA receptor affinities of this compound and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 25611-78-3 [chemicalbook.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 13. researchgate.net [researchgate.net]

Quantum Chemical Calculations on 1,2-Diphenylethylamine Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to explore the conformational landscape of 1,2-Diphenylethylamine. As the parent compound for a series of N-Methyl-D-aspartate (NMDA) receptor antagonists, understanding its three-dimensional structure is crucial for rational drug design and development.[1] This document outlines a detailed protocol for quantum chemical calculations, presents a hypothetical conformational analysis, and visualizes key workflows and molecular features.

Introduction to Conformational Analysis

This compound (C14H15N) is a foundational structure in the development of various neurologically active compounds.[1] The molecule's flexibility, primarily due to rotation around its single bonds, allows it to adopt numerous spatial arrangements or conformations. Each conformation possesses a distinct energy level, and the molecule's overall properties and biological activity are a weighted average of these individual conformers. By employing quantum chemical calculations, we can predict the geometries and relative stabilities of the most likely conformations, providing critical insights into its interaction with biological targets.

Methodologies for Quantum Chemical Calculations

This section details a robust computational protocol for the conformational analysis of this compound, based on widely accepted practices in the field.[2][3]

2.1. Software and Computational Level

All calculations are performed using the Gaussian 16 suite of programs. The conformational landscape is explored using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[2] The B3LYP hybrid functional is employed for these calculations.[3]

2.2. Conformational Search

An initial conformational search is conducted by systematically rotating the two key dihedral angles that define the backbone of the molecule (see Figure 2). Rotations are typically performed in 30-degree increments to generate a comprehensive set of starting geometries.

2.3. Geometry Optimization and Frequency Calculations

Each starting geometry is then optimized without constraints at the B3LYP/6-311+G(d,p) level of theory.[3] Following optimization, frequency calculations are performed at the same level of theory to verify that each structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

2.4. Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, B3LYP/6-311+G(2df,p).[4]

2.5. Solvation Effects

To simulate a more biologically relevant environment, the influence of a solvent (e.g., water) is incorporated using the Polarizable Continuum Model (PCM) during the final single-point energy calculations.[2]

Quantitative Data on this compound Conformations

The following table summarizes the hypothetical quantitative data for the three lowest-energy conformers of this compound, as determined by the computational protocol described above. This data provides a basis for understanding the molecule's preferred shapes.

| Conformer | Relative Energy (ΔG, kcal/mol) | Dihedral Angle τ1 (N-Cα-Cβ-C) | Dihedral Angle τ2 (Cα-Cβ-C-C_phenyl) | Dipole Moment (μ, Debye) | Boltzmann Population (%) |

| Conformer 1 | 0.00 | -65.8° | 175.2° | 1.25 | 75.1 |

| Conformer 2 | 1.15 | 68.3° | 178.9° | 1.31 | 11.8 |

| Conformer 3 | 1.52 | 177.5° | 60.5° | 1.45 | 6.5 |

Table 1: Hypothetical thermodynamic and structural data for the most stable conformers of this compound at 298.15 K.

Visualizations

4.1. Computational Workflow

The following diagram illustrates the systematic workflow employed for the conformational analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Computational Study on the Conformations of Gambogic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of 1,2-Diphenylethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2-diphenylethylamine represent a significant class of psychoactive compounds, many of which exhibit potent activity as dissociative agents. Their primary mechanism of action involves the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their interaction with the NMDA receptor. It includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development in this area.

Quantitative Biological Activity Data

The primary biological target of many this compound derivatives is the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor. The binding affinities of these compounds are typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. The following tables summarize the available quantitative data for a selection of this compound derivatives.

| Compound | Stereoisomer | Ki (nM) at NMDA Receptor ([³H]MK-801 binding) | Reference |

| This compound (DPEA) | (S)-(+) | 61 ± 9 | [1] |

| (R)-(-) | 2600 ± 200 | [1] | |

| 1-Methyl-1,2-diphenylethylamine | (S)-(+) | 63 ± 1 | [1] |

| (R)-(-) | 640 ± 120 | [1] | |

| 1-(1,2-Diphenylethyl)piperidine | (S)-(+) | 12 ± 1 | [1] |

| (R)-(-) | 590 ± 40 | [1] | |

| 1,2-Dicyclohexylethylamine | (S)-(+) | 23500 ± 2600 | [1] |

| (R)-(-) | 43000 ± 11000 | [1] | |

| 1-Phenyl-2-(pyridin-2-yl)ethylamine | (S)-(+) | 1200 ± 100 | [1] |

| (R)-(-) | 7000 ± 1000 | [1] |

| Compound | Ki (nM) at NMDA Receptor ([³H]MK-801 binding) | Reference(s) |

| Diphenidine (DPH) | 18 - 39 | [2] |

| Methoxphenidine (MXP) | 36 - 170 | [3] |

| Ephenidine (NEDPA) | 66 | [4] |

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is used to determine the binding affinity of test compounds for the PCP site of the NMDA receptor in rat brain membranes.

Materials:

-

Rat forebrain tissue

-

Tris-HCl buffer (5 mM, pH 7.4)

-

[³H]MK-801 (radioligand)

-

Test compounds (this compound derivatives)

-

Non-specific binding control (e.g., 10 µM unlabeled MK-801)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.

-

Binding Assay: In a final volume of 1 mL of Tris-HCl buffer, add the prepared rat brain membranes, a fixed concentration of [³H]MK-801 (typically in the low nanomolar range), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled MK-801 to a set of tubes.

-

Incubation: Incubate the assay tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Field Excitatory Postsynaptic Potential (fEPSP) Recording in Rat Hippocampal Slices

This electrophysiological technique is used to assess the functional antagonism of NMDA receptors by measuring the inhibition of NMDA receptor-mediated synaptic transmission.

Materials:

-

Rat hippocampus

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

-

Vibratome or tissue chopper for slicing

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

Pharmacological agents (e.g., AMPA receptor antagonist like NBQX, GABAA receptor antagonist like picrotoxin)

Procedure:

-

Slice Preparation: Rapidly dissect the hippocampus from a rat brain in ice-cold, oxygenated aCSF. Prepare transverse hippocampal slices (typically 300-400 µm thick) using a vibratome.

-

Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

Recording Setup: Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Recording: Evoke fEPSPs by delivering electrical stimuli through the stimulating electrode. To isolate the NMDA receptor-mediated component of the fEPSP, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., NBQX) and a GABAA receptor antagonist (e.g., picrotoxin). Record a stable baseline of the NMDA receptor-mediated fEPSP for at least 20-30 minutes.

-

Drug Application: Add the this compound derivative to the perfusion solution at the desired concentration.

-

Data Acquisition: Continue to record the fEPSPs in the presence of the test compound.

-

Data Analysis: Measure the slope or amplitude of the fEPSPs. Express the effect of the compound as a percentage inhibition of the baseline NMDA receptor-mediated fEPSP.

Signaling Pathway

The primary mechanism of action of dissociative this compound derivatives is the non-competitive antagonism of the NMDA receptor. By binding to the PCP site within the ion channel, these compounds block the influx of Ca²⁺ ions, which is a critical step in the downstream signaling cascade initiated by glutamate binding. This blockade disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative and psychotomimetic effects.

Conclusion

This compound derivatives are a class of compounds with significant effects on the central nervous system, primarily through their potent antagonism of the NMDA receptor. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the structure-activity relationships, pharmacological effects, and therapeutic potential of these molecules. The visualization of the underlying signaling pathway highlights the critical role of NMDA receptor blockade in mediating their biological activities. Further research is warranted to fully characterize the in vivo effects, metabolism, and potential for therapeutic applications of this diverse chemical class.

References

1,2-Diphenylethylamine as a Precursor for NMDA Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,2-diphenylethylamine and its derivatives as precursors for the development of N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a crucial component in excitatory synaptic transmission, is a key target in the treatment of various neurological disorders. Over-activation of this receptor can lead to excitotoxicity and neuronal cell death, implicating it in conditions such as stroke, epilepsy, and neurodegenerative diseases.[1][2] This guide summarizes the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound-based compounds, offering a valuable resource for researchers in the field of neuropharmacology and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the binding affinities of various this compound derivatives for the NMDA receptor, as determined by their ability to inhibit the binding of [3H]MK-801 to rat brain membranes.[1][2] The data highlights the stereoselectivity of these compounds and the impact of structural modifications on their potency.

| Compound | Enantiomer | Ki (nM) | Stereoselectivity Factor |

| This compound (DPEA) | (S) | 87 | 43 |

| (R) | 3700 | ||

| 1-(1,2-Diphenylethyl)piperidine | (S) | 17 | 49 |

| (R) | 830 | ||

| 1,2-Diphenyl-2-propylamine | (S) | 91 | 10 |

| (R) | 910 | ||

| 1-Phenyl-2-(pyridin-2-yl)ethylamine | (S) | 1700 | 6 |

| (R) | 10000 | ||

| 1,2-Dicyclohexylethylamine | (S) | 33500 | 1 |

| (R) | 33500 |

Experimental Protocols

A key method for evaluating the potency of this compound derivatives as NMDA receptor antagonists is the [3H]MK-801 binding assay.[1][2][3][4] This competitive radioligand binding assay measures the ability of a test compound to displace the high-affinity NMDA receptor channel blocker, [3H]MK-801, from its binding site within the receptor's ion channel.

Protocol: [3H]MK-801 Binding Assay

-

Membrane Preparation:

-

Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in buffer and stored at -80°C until use.

-

-

Binding Assay:

-

The assay is performed in a final volume of 500 µL containing:

-

50 µL of test compound or vehicle.

-

50 µL of [3H]MK-801 (final concentration ~1 nM).

-

400 µL of the prepared rat brain membrane suspension.

-

-

The mixture is incubated for 2 hours at room temperature to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as unlabeled MK-801 (10 µM).

-

-

Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed three times with ice-cold buffer to remove unbound radioligand.

-

The filters are then placed in scintillation vials with a suitable scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Ki) of the test compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., the Cheng-Prusoff equation).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and the workflow of the [3H]MK-801 binding assay.

Caption: NMDA Receptor Signaling and Antagonist Action.

Caption: [3H]MK-801 Binding Assay Workflow.

Structure-Activity Relationship (SAR) Insights

The data presented reveals several key structure-activity relationships for this compound-based NMDA receptor antagonists:

-

Stereoselectivity: The (S)-enantiomers of this compound and its piperidine (B6355638) derivative are significantly more potent than their corresponding (R)-enantiomers, with stereoselectivity factors of 43 and 49, respectively.[1] This suggests a specific and constrained binding pocket for these compounds within the NMDA receptor ion channel.

-

N-Substitution: Incorporation of the nitrogen atom into a piperidine ring, as seen in (S)-1-(1,2-diphenylethyl)piperidine, increases the binding affinity five-fold compared to the primary amine (S)-1,2-diphenylethylamine.[1] This modification likely enhances the compound's interaction with the receptor or improves its physicochemical properties.

-

Aromatic Ring Substitution: Replacing one of the phenyl rings with a pyridinyl group, as in 1-phenyl-2-(pyridin-2-yl)ethylamine, leads to a significant decrease in potency and stereoselectivity.[2] This indicates that the electronic and steric properties of both aromatic rings are crucial for optimal binding.

-

Aliphatic Substitution: Substitution of the phenyl rings with cyclohexyl groups, resulting in 1,2-dicyclohexylethylamine, dramatically reduces the binding affinity and completely abolishes stereoselectivity.[1][2] This underscores the importance of the aromatic pi-systems for interaction with the receptor.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with 1,2-Diphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs. One of the most classical and effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.

1,2-Diphenylethylamine, a chiral amine, serves as an effective resolving agent for a variety of racemic carboxylic acids. The principle of this method lies in the reaction of a racemic acid with a single enantiomer of this compound to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomeric salt via fractional crystallization. Subsequent acidification of the isolated salt liberates the desired enantiomerically enriched carboxylic acid.

These application notes provide a general framework and detailed protocols for the chiral resolution of racemic acids using this compound, supported by quantitative data from representative examples.

Principle of the Method

The chiral resolution of a racemic carboxylic acid using an enantiomerically pure form of this compound involves three primary stages:

-

Diastereomeric Salt Formation: The racemic acid ((R/S)-Acid) is reacted with a single enantiomer of this compound (e.g., (1R,2R)-1,2-diphenylethylamine) in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: ((R)-Acid)-((1R,2R)-Amine) and ((S)-Acid)-((1R,2R)-Amine).

-

Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in the chosen solvent system. By carefully controlling conditions such as temperature and solvent composition, the less soluble diastereomer selectively crystallizes out of the solution.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent. The resolving agent can often be recovered and recycled.

Experimental Protocols

The following protocols are generalized and may require optimization for specific racemic acids. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the efficiency of the resolution.

Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization

Materials:

-

Racemic carboxylic acid

-

(1R,2R)-(-)-1,2-Diphenylethylamine or (1S,2S)-(+)-1,2-Diphenylethylamine

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)

-

Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)

-

Crystallization dish or Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.

-

Addition of Resolving Agent: In a separate container, dissolve the chiral resolving agent, (1R,2R)- or (1S,2S)-1,2-diphenylethylamine (0.5 to 1.0 equivalents), in the same solvent.

-

Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring. The formation of a precipitate may be observed.

-

Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to slow the cooling process. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

Materials:

-

Diastereomerically pure salt from Protocol 1

-

Dilute strong acid (e.g., 2 M HCl or 2 M H₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolution of Salt: Suspend the crystalline diastereomeric salt in water.

-

Acidification: Add the dilute strong acid dropwise with stirring until the pH of the aqueous solution is acidic (pH 1-2). This will protonate the carboxylate and break the salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with a suitable organic solvent. Perform the extraction three times to ensure complete recovery.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

-

Recovery of Resolving Agent: The aqueous layer containing the protonated resolving agent can be basified with a strong base (e.g., NaOH) and extracted with an organic solvent to recover the this compound for reuse.

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee%) of the desired enantiomer. The diastereomeric excess (de%) of the crystallized salt is also a key indicator of the separation efficiency.

Table 1: Representative Quantitative Data for the Chiral Resolution of Racemic Acids

| Racemic Acid | Resolving Agent | Solvent System | Yield (%) | de% of Salt | ee% of Acid |

| 2-Phenylpropionic Acid | (S)-(-)-1-Phenylethylamine | Isopropanol | 35 | >95 | >95 |

| Mandelic Acid | (R)-(+)-1-Phenylethylamine | Ethanol | 42 | >98 | >98 |

| Ibuprofen | (S)-(-)-α-Phenethylamine | Aqueous Ethanol | - | >90 | >90 |

| Naproxen | N-octyl-D-glucamine | - | >95 | - | 99 |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.

Caption: General workflow for chiral resolution.

Conclusion

The chiral resolution of racemic acids via diastereomeric salt formation with this compound is a powerful and versatile technique for obtaining enantiomerically pure compounds. The success of this method is highly dependent on the careful selection of the resolving agent's enantiomer, the solvent system, and the crystallization conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize chiral resolution processes for their specific applications in drug discovery and development.

Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-1,2-Diphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical, robust, and industrially scalable method for achieving this separation. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]

(R)-1,2-Diphenylethylamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The basic amine functionality reacts with the acidic carboxyl group of the target molecule to form a pair of diastereomeric salts: [(R)-acid·(R)-1,2-diphenylethylamine] and [(S)-acid·(R)-1,2-diphenylethylamine]. These salts, having different three-dimensional structures, will exhibit distinct crystal packing and solubilities in a given solvent system, enabling their separation.

These application notes provide a comprehensive overview and detailed protocols for the diastereomeric salt crystallization of racemic carboxylic acids using (R)-1,2-diphenylethylamine as the resolving agent.

Principle of Chiral Resolution

The fundamental principle of diastereomeric salt crystallization is the conversion of a mixture of enantiomers, which are physically inseparable by simple crystallization, into a mixture of diastereomers with distinct physical properties. This difference in properties, primarily solubility, is exploited to selectively crystallize one of the diastereomeric salts, thereby enriching one enantiomer in the solid phase. The success of this technique is highly dependent on the selection of an appropriate solvent system that maximizes the solubility difference between the two diastereomeric salts. A systematic screening of solvents and crystallization conditions is crucial for developing an efficient resolution process.

Experimental Workflow

The overall process of diastereomeric salt crystallization can be broken down into several key stages, from salt formation to the analysis of the final product.

Application Data

| Racemic Acid | Resolving Agent | Solvent | Product | Yield (%) | Enantiomeric Excess (ee%) |

| 2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Not Specified | (R)-2-Chloromandelic Acid Methyl Ester | 71 | >99.5 |

| 2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Not Specified | (S)-2-Chloromandelic Acid Methyl Ester (from mother liquor) | 73 | >99.5 |

Experimental Protocols

The following are detailed protocols for the key experiments involved in diastereomeric salt crystallization. These are generalized procedures and may require optimization for specific racemic acids.

Salt Formation and Solvent Screening